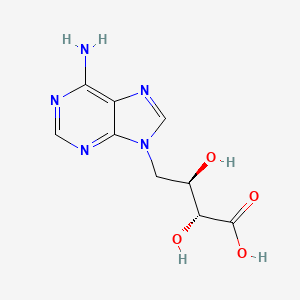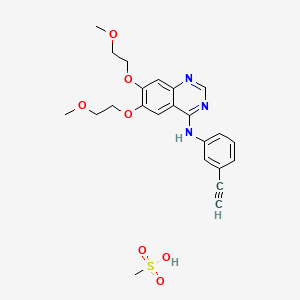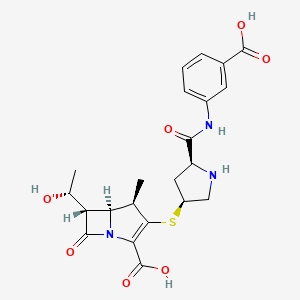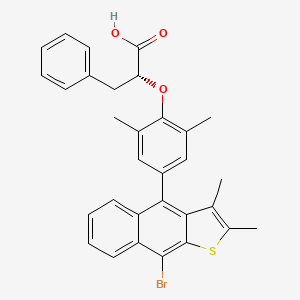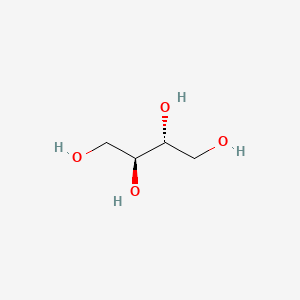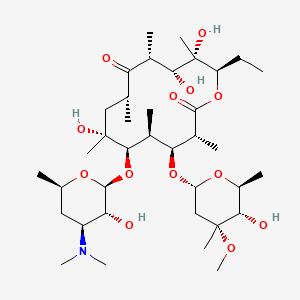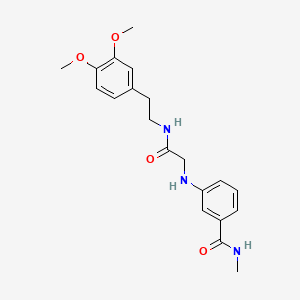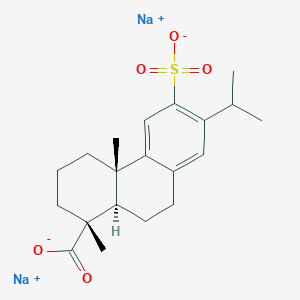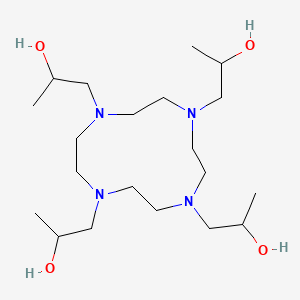![molecular formula C16H16BrN3O B1671135 2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide CAS No. 415687-81-9](/img/structure/B1671135.png)
2-[(4-Bromophenyl)methylene]-N-(2,6-dimethylphenyl)-hydrazinecarboxamide
Descripción general
Descripción
El Análisis de Gases Evolucionados (EGA) es una técnica utilizada para analizar los gases que se desprenden de un material cuando se somete a un programa de temperatura controlada. Este método se utiliza ampliamente en diversos campos como la ciencia de los materiales, la química y la ciencia ambiental para estudiar la descomposición térmica, la oxidación y otras reacciones de los materiales.
Métodos De Preparación
El Análisis de Gases Evolucionados se realiza normalmente utilizando un analizador termogravimétrico (TGA) acoplado a otras técnicas analíticas como la espectroscopia infrarroja de transformada de Fourier (FTIR), la espectrometría de masas (MS) o la cromatografía de gases-espectrometría de masas (GC-MS). La muestra se calienta en el TGA y los gases evolucionados se analizan mediante la técnica acoplada para proporcionar información tanto cuantitativa como cualitativa sobre los productos gaseosos .
Análisis De Reacciones Químicas
El Análisis de Gases Evolucionados puede utilizarse para estudiar diversos tipos de reacciones químicas, entre ellas:
Oxidación: La muestra se calienta en presencia de oxígeno y los gases que se desprenden se analizan para estudiar el proceso de oxidación.
Reducción: La muestra se calienta en una atmósfera reductora y los gases que se desprenden se analizan para estudiar el proceso de reducción.
Descomposición: La muestra se calienta y los gases que se desprenden se analizan para estudiar el proceso de descomposición térmica.
Sustitución: La muestra se calienta y los gases que se desprenden se analizan para estudiar las reacciones de sustitución.
Los reactivos y las condiciones comunes utilizados en estas reacciones incluyen atmósferas controladas (por ejemplo, nitrógeno, oxígeno, hidrógeno) y programas de temperatura específicos. Los principales productos formados a partir de estas reacciones dependen de la naturaleza de la muestra y de las condiciones de reacción .
Aplicaciones Científicas De Investigación
El Análisis de Gases Evolucionados tiene una amplia gama de aplicaciones de investigación científica, entre ellas:
Ciencia de los materiales: Se utiliza para estudiar la estabilidad térmica, la descomposición y la oxidación de los materiales.
Química: Se utiliza para estudiar diversas reacciones químicas y mecanismos.
Ciencia ambiental: Se utiliza para analizar los gases que se desprenden de muestras ambientales, como el suelo y el agua, para estudiar la contaminación y otros procesos ambientales.
Biología y Medicina: Se utiliza para estudiar la descomposición térmica y otras reacciones de muestras biológicas y médicas .
Mecanismo De Acción
El mecanismo de acción del Análisis de Gases Evolucionados implica calentar la muestra en una atmósfera controlada y analizar los gases evolucionados mediante una técnica analítica acoplada. Los objetivos moleculares y las vías implicadas dependen de la naturaleza de la muestra y de las condiciones de reacción. Por ejemplo, en el caso de las reacciones de oxidación, los gases evolucionados pueden incluir dióxido de carbono, agua y otros productos de oxidación .
Comparación Con Compuestos Similares
El Análisis de Gases Evolucionados es similar a otras técnicas de análisis térmico, como el análisis termogravimétrico (TGA) y la calorimetría diferencial de barrido (DSC). El Análisis de Gases Evolucionados proporciona información adicional sobre los productos gaseosos que se desprenden durante el análisis térmico, lo que lo convierte en una herramienta más potente para estudiar la descomposición térmica, la oxidación y otras reacciones. Los compuestos y técnicas similares incluyen:
Análisis Termogravimétrico (TGA): Mide el cambio de masa de una muestra a medida que se calienta.
Calorimetría Diferencial de Barrido (DSC): Mide el flujo de calor hacia o desde una muestra a medida que se calienta.
Espectroscopia Infrarroja de Transformada de Fourier (FTIR): Analiza la absorción infrarroja de los gases evolucionados.
Espectrometría de Masas (MS): Analiza la relación masa-carga de los gases evolucionados.
Cromatografía de Gases-Espectrometría de Masas (GC-MS): Separa y analiza los gases evolucionados utilizando cromatografía de gases y espectrometría de masas .
El Análisis de Gases Evolucionados es único en su capacidad para proporcionar información tanto cuantitativa como cualitativa sobre los productos gaseosos que se desprenden durante el análisis térmico, lo que lo convierte en una herramienta valiosa para estudiar una amplia gama de reacciones químicas y procesos.
Propiedades
IUPAC Name |
1-[(E)-(4-bromophenyl)methylideneamino]-3-(2,6-dimethylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O/c1-11-4-3-5-12(2)15(11)19-16(21)20-18-10-13-6-8-14(17)9-7-13/h3-10H,1-2H3,(H2,19,20,21)/b18-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNLLEFLGISSAQ-VCHYOVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NN=CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415687-81-9 | |
| Record name | 415687-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


